molecular formula C14H15NO7 B1211340 trans-Dihydronarciclasine CAS No. 40042-05-5

trans-Dihydronarciclasine

Número de catálogo: B1211340
Número CAS: 40042-05-5
Peso molecular: 309.27 g/mol
Clave InChI: SBTGHBALOCEVOR-PUZXQUAOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

trans-Dihydronarciclasine is a natural product found in Hymenocallis, Zephyranthes candida, and Amaryllidaceae with data available.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease Treatment

Trans-dihydronarciclasine has been investigated for its neuroprotective properties, specifically in the context of Alzheimer's disease. Research indicates that 7-deoxy-trans-dihydronarciclasine (E144), an active component of Lycoris chejuensis, can decrease the production of beta-amyloid (Aβ) by enhancing the activity of α-secretase, thereby reducing Aβ accumulation in the brain. This mechanism is crucial as Aβ accumulation is a hallmark of Alzheimer's pathology. In studies involving transgenic mouse models, E144 not only reduced Aβ levels but also improved cognitive function, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Anti-Neuroinflammatory Properties

In addition to its effects on Aβ production, this compound exhibits anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) in microglial cells activated by lipopolysaccharides. This reduction in inflammatory markers indicates its potential utility in managing neuroinflammatory conditions associated with neurodegenerative diseases .

Anticancer Applications

Inhibition of Cancer Cell Growth

This compound has demonstrated significant anticancer activity against various cancer cell lines. In vitro studies have shown that it inhibits the growth of P388 lymphocytic leukemia cells with an effective dose (ED50) as low as 0.0032 μg/mL. Furthermore, it has been tested against a panel of cancer cell lines by the National Cancer Institute, revealing a mean growth inhibition concentration (GI50) of 12.6 nM, indicating its potent cytotoxic effects .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves targeting elongation factor eEF1A, which plays a critical role in protein synthesis and cellular proliferation. By binding to eEF1A, this compound impairs actin bundling activities necessary for cancer cell migration and proliferation, making it a promising candidate for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectReference
Neuroprotection7-Deoxy-trans-dihydronarciclasine (E144)Decreases Aβ production
Anti-inflammatoryE144Reduces TNF-α and IL-6 levels
Cancer cell growth inhibitionThis compoundInhibits growth in P388 leukemia cells
eEF1A targetingThis compoundImpairs actin bundling

Case Studies

Case Study 1: Alzheimer's Disease Model

In a controlled study utilizing T2576 transgenic mice, administration of E144 resulted in a marked reduction in Aβ levels and improvement in cognitive tests compared to untreated controls. The study highlighted the compound's dual action on both neuroprotection and inflammation reduction, positioning it as a potential candidate for further clinical development .

Case Study 2: Melanoma Treatment

A study investigating the effects of narciclasine derivatives, including this compound, on melanoma cells revealed that these compounds could overcome intrinsic resistance to apoptosis. The research indicated that at concentrations as low as 50 nM, this compound effectively inhibited melanoma cell proliferation by targeting eEF1A .

Análisis De Reacciones Químicas

Functional Group Transformations

Key modifications to trans-dihydronarciclasine’s structure include:

  • Oxidation of Amine to Amide :
    Mild oxidation of an intermediate amine using Burgess reagent converts it to an amide, a critical step in the total synthesis of (+)-trans-dihydronarciclasine .

  • Methylation and Demethylation :

    • Methylation of phenolic hydroxyl groups is achieved with CH₃I/K₂CO₃ in acetone .

    • Demethylation of vanillin derivatives uses AlCl₃/pyridine, yielding dihydroxybenzaldehyde precursors .

  • Bromination and Iodination :
    Selective halogenation (e.g., 5-iodovanillin synthesis) employs CH₂Br₂/KF in DMF, enabling functionalization of aromatic rings .

Impact of Structural Modifications on Reactivity

  • C1-C10b Double Bond :
    Hydrogenation of narciclasine’s C1-C10b double bond abolishes CYP3A4 inhibition, confirming its role in enzyme interaction .

  • Methoxy Group Position :
    Derivatives with 11-methoxy substitutions (e.g., 22 ) exhibit altered regioselectivity during cyclization, highlighting steric and electronic influences .

Key Synthetic Challenges and Solutions

  • Diastereoselectivity in Cyclization :
    H-bonding between nitro and hydroxyl groups enforces trans-selectivity in cyclohexanone intermediates, ensuring stereochemical fidelity .

  • Protection Strategies :
    Acetyl and benzyl groups are employed to protect hydroxyl moieties during multi-step syntheses, with deprotection achieved via basic or acidic conditions .

Propiedades

Número CAS

40042-05-5

Fórmula molecular

C14H15NO7

Peso molecular

309.27 g/mol

Nombre IUPAC

(2S,3R,4S,4aR,11bR)-2,3,4,7-tetrahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one

InChI

InChI=1S/C14H15NO7/c16-6-1-5-4-2-7-13(22-3-21-7)11(18)8(4)14(20)15-9(5)12(19)10(6)17/h2,5-6,9-10,12,16-19H,1,3H2,(H,15,20)/t5-,6+,9-,10-,12+/m1/s1

Clave InChI

SBTGHBALOCEVOR-PUZXQUAOSA-N

SMILES

C1C2C(C(C(C1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O

SMILES isomérico

C1[C@H]2[C@H]([C@@H]([C@@H]([C@H]1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O

SMILES canónico

C1C2C(C(C(C1O)O)O)NC(=O)C3=C(C4=C(C=C23)OCO4)O

Sinónimos

dihydronarciclasine
dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer
trans-dihydronarciclasine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Dihydronarciclasine
Reactant of Route 2
trans-Dihydronarciclasine
Reactant of Route 3
trans-Dihydronarciclasine
Reactant of Route 4
trans-Dihydronarciclasine
Reactant of Route 5
trans-Dihydronarciclasine
Reactant of Route 6
trans-Dihydronarciclasine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.